molecular formula C17H18N6OS B12154351 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12154351
M. Wt: 354.4 g/mol
InChI Key: NQEWZARWAOSWAK-UHFFFAOYSA-N
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Description

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2,5-dimethylphenyl acetic acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using solid-state microwave irradiation techniques, which offer advantages such as reduced reaction times and higher yields . The process involves the use of solid supports and microwave irradiation to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit alpha-synuclein aggregation and its potential neuroprotective effects set it apart from other similar compounds .

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18N6OS/c1-11-3-4-12(2)14(9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-7-19-8-6-13/h3-9H,10,18H2,1-2H3,(H,20,24)

InChI Key

NQEWZARWAOSWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

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